Product packaging for Ethyl 7-Hydroxyquinoline-6-carboxylate(Cat. No.:CAS No. 1261631-01-9)

Ethyl 7-Hydroxyquinoline-6-carboxylate

Cat. No.: B1459960
CAS No.: 1261631-01-9
M. Wt: 217.22 g/mol
InChI Key: ZNZJMAXKSBFHSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 7-Hydroxyquinoline-6-carboxylate is a high-purity heterocyclic building block of significant interest in scientific research and development. As a member of the quinoline family, this compound features both a hydroxyl group and an ester moiety on its core structure, making it a versatile precursor for the synthesis of more complex molecules. It is supplied for Research Use Only and is not intended for diagnostic or therapeutic applications. In pharmaceutical research, derivatives of ethyl hydroxyquinoline carboxylates are explored for their diverse biological activities. Structural analogs have demonstrated potential as antimicrobial agents and coccidiostats in veterinary medicine . The compound's mechanism of action in biological systems is often attributed to its ability to interact with enzymes or cellular receptors, potentially interfering with essential metabolic pathways in pathogens . Beyond life sciences, this scaffold is valuable in material science. Related quinoline and coumarin derivatives are investigated for their photophysical properties and potential applications in creating advanced materials, such as liquid crystals and organic light-emitting diodes (OLEDs) . The conjugated ring system can contribute to desirable electronic characteristics in synthesized polymers and small molecules. Researchers utilize this compound as a key intermediate in organic synthesis. Its functional groups allow for further chemical modifications, including hydrolysis of the ester, substitution of the hydroxyl group, or incorporation into larger molecular frameworks via the nitrogen atom in the quinoline ring.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H11NO3 B1459960 Ethyl 7-Hydroxyquinoline-6-carboxylate CAS No. 1261631-01-9

Properties

IUPAC Name

ethyl 7-hydroxyquinoline-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3/c1-2-16-12(15)9-6-8-4-3-5-13-10(8)7-11(9)14/h3-7,14H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNZJMAXKSBFHSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C2C(=C1)C=CC=N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Initial Functionalization

  • Starting Material: 6-bromoisatin is commonly used as the raw material for quinoline derivatives synthesis.
  • Initial Reaction: 6-bromoisatin reacts with pyruvic acid in the presence of 15% sodium hydroxide at 100 °C for 3 hours to yield 7-bromoquinoline-2,4-carboxylic acid after acidification and isolation steps.

This step provides a brominated quinoline carboxylic acid intermediate essential for further functionalization.

Bromine Manipulation and Ester Formation

  • The 7-bromoquinoline-4-carboxylic acid is converted to its methyl ester by reaction with thionyl chloride in methanol under reflux conditions, with periodic addition of thionyl chloride to drive the reaction to completion.
  • The methyl ester intermediate facilitates subsequent amination and substitution reactions due to its increased solubility and reactivity.

Amination and Boc Protection

  • The methyl ester of 7-bromoquinoline-4-carboxylic acid undergoes palladium-catalyzed amination with tert-butoxycarbonyl (Boc) protected amines in the presence of cesium carbonate, Xantphos ligand, and palladium acetate in 1,4-dioxane under reflux with nitrogen protection.
  • This step yields methyl 7-((tert-butoxycarbonyl)amino)quinoline-4-carboxylate, which is then deprotected by treatment with concentrated hydrochloric acid in methanol at room temperature and 50 °C to afford methyl 7-aminoquinoline-4-carboxylate.

Diazotization and Hydroxy Substitution

  • Methyl 7-aminoquinoline-4-carboxylate is dissolved in a mixture of acetic acid, water, and concentrated sulfuric acid, cooled to 0 °C.
  • Sodium nitrite aqueous solution is added dropwise to generate the diazonium salt intermediate.
  • The diazonium salt is then decomposed by pouring into boiling 10% sulfuric acid, leading to substitution of the amino group by hydroxy, forming methyl 7-hydroxyquinoline-4-carboxylate.
  • The product is isolated by filtration after pH adjustment and washing.

Hydrolysis to Carboxylic Acid

  • The methyl ester is hydrolyzed in aqueous sodium hydroxide solution at 60 °C for 3 hours.
  • After cooling, acidification with hydrochloric acid precipitates 7-hydroxyquinoline-4-carboxylic acid, which is filtered, washed, and dried.

Adaptation for Ethyl Ester Formation

While the above steps focus on methyl esters, ethyl esters such as ethyl 7-hydroxyquinoline-6-carboxylate can be prepared by analogous esterification methods:

  • Esterification: The carboxylic acid intermediate can be esterified with ethanol under acidic conditions or by reaction with ethylating agents such as ethyl chloroformate or thionyl chloride in ethanol.
  • Microwave-assisted methods and alternative bases/acids have been explored to improve yields and purity, although some attempts resulted in complex mixtures requiring careful purification.
  • The use of thionyl chloride in ethanol has been reported as an effective method to form ethyl quinoline carboxylates with good yields and purity.

Reaction Conditions and Yields Summary

Step Reagents & Conditions Product Yield (%) Notes
1. Formation of 7-bromoquinoline-2,4-carboxylic acid 6-bromoisatin, 15% NaOH, pyruvic acid, 100 °C, 3 h 7-bromoquinoline-2,4-carboxylic acid Not specified Acidification and filtration required
2. Esterification to methyl ester Thionyl chloride, methanol, reflux overnight 7-bromoquinoline-4-carboxylic acid methyl ester Not specified Periodic addition of thionyl chloride
3. Amination with Boc protection Boc-protected amine, Cs2CO3, Xantphos, Pd(OAc)2, reflux Methyl 7-((tert-butoxycarbonyl)amino)quinoline-4-carboxylate Not specified Nitrogen atmosphere, 3 h reaction
4. Boc deprotection Concentrated HCl, methanol, room temp and 50 °C Methyl 7-aminoquinoline-4-carboxylate 94.7 Rotary evaporation, alkaline workup
5. Diazotization and hydroxy substitution NaNO2, acetic acid, H2SO4, 0 °C to reflux Methyl 7-hydroxyquinoline-4-carboxylate 81.4 pH adjustment to 4, filtration
6. Hydrolysis to acid 10% NaOH aqueous, 60 °C, 3 h 7-hydroxyquinoline-4-carboxylic acid Not specified Acidification to pH 2, filtration
7. Ethyl ester formation Thionyl chloride, ethanol, reflux This compound 75-91 (reported for similar esters) Microwave and acid/base variations tested

Research Findings and Notes

  • The synthetic route described avoids expensive catalysts and toxic reagents, enabling large-scale production with relatively high overall yield and simple post-reaction workup.
  • The diazotization step is critical for the selective introduction of the hydroxy group at the 7-position, converting the amino intermediate to the hydroxy derivative efficiently.
  • Alternative esterification methods, including Fischer esterification and microwave-assisted reactions, often resulted in complex mixtures, while thionyl chloride in ethanol provided better yields and purity for ethyl esters.
  • The tautomerism between hydroxyquinoline and oxoquinoline forms affects synthetic efficiency and product stability, as demonstrated in related quinoline derivatives.
  • Careful control of temperature, pH, and reagent addition rates is essential to maximize yield and purity at each step.

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-Hydroxyquinoline-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The compound can be reduced to form a dihydroquinoline derivative.

    Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the ethyl ester group.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 7-Hydroxyquinoline-6-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent.

    Medicine: Explored for its potential therapeutic properties, including anticancer and anti-inflammatory activities.

    Industry: Utilized in the development of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of Ethyl 7-Hydroxyquinoline-6-carboxylate involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and receptors, leading to inhibition or activation of specific pathways. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes essential for cell wall synthesis.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their properties:

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Substituents (Positions) Key Features
Ethyl 7-Hydroxyquinoline-6-carboxylate (1261631-01-9) C₁₂H₁₁NO₃ 217.22 -OH (7), -COOEt (6) High polarity due to hydroxyl group; research-oriented applications
Ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate (70458-93-4) C₁₂H₉ClFNO₃ 269.66 -Cl (7), -F (6), -OH (4), -COOEt (3) Halogen substituents enhance electronegativity; potential antimicrobial activity
Ethyl 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate (N/A) C₁₅H₁₂ClFN₂O₅ 354.72 -Cl (7), -F (6), -NO₂ (8), cyclopropyl (1), -COOEt (3) Complex substitutions; studied for crystallography and antibiotic potential
Ethyl 6-chloroquinoline-3-carboxylate (1017414-83-3) C₁₂H₁₀ClNO₂ 235.67 -Cl (6), -COOEt (3) Reduced polarity due to absence of hydroxyl; intermediate in drug synthesis
Ethyl 4-hydroxyquinoline-3-carboxylate (26892-90-0) C₁₂H₁₁NO₃ 217.22 -OH (4), -COOEt (3) Positional isomer; altered hydrogen-bonding and acidity

Physicochemical Properties

  • Solubility: this compound has variable solubility, requiring solvent optimization (e.g., DMSO or ethanol) for research applications . Halogenated derivatives (e.g., 7-chloro-6-fluoro analogues) exhibit lower aqueous solubility due to increased hydrophobicity .
  • Acidity :
    • The hydroxyl group at position 7 in the target compound confers higher acidity (pKa ~9–10) compared to analogues with hydroxyls at positions 4 or 6 .
  • Thermal Stability :
    • Compounds with nitro groups (e.g., 8-nitro substitution) show lower thermal stability, decomposing near 438 K .

Biological Activity

Ethyl 7-Hydroxyquinoline-6-carboxylate (EHQC) is a compound of interest within medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, including antiviral, antibacterial, and anticancer activities, supported by relevant data and research findings.

Chemical Structure and Properties

This compound has the molecular formula C11H11NO3C_{11}H_{11}NO_3. Its structure features a quinoline backbone with a hydroxyl group at the 7-position and an ethyl ester at the carboxylic acid moiety. This unique arrangement is believed to contribute to its biological activity.

Antiviral Activity

Recent studies have highlighted the antiviral potential of EHQC. It has been shown to inhibit the growth of various viruses, including strains associated with influenza. The presence of hydroxyl and carboxylate groups is thought to enhance its interaction with viral proteins, leading to effective inhibition.

Case Study: Influenza Virus Inhibition

  • Virus Strain : H5N1
  • Inhibition Rate : 91.2%
  • Cytotoxicity : Low (79.3%)
  • Mechanism : The antiviral activity correlates with increased lipophilicity and electron-withdrawing properties of substituents on the quinoline ring .

Antibacterial Activity

EHQC exhibits significant antibacterial properties against a variety of pathogens. Its effectiveness has been evaluated through minimum inhibitory concentration (MIC) assays.

Pathogen MIC (mg/mL) Inhibition Zone (mm)
Pseudomonas aeruginosa1 × 10^-522
Klebsiella pneumoniae1 × 10^-525
Staphylococcus aureus1 × 10^-624

These results indicate that EHQC is comparable to standard antibiotics in terms of potency .

Anticancer Activity

The anticancer properties of EHQC have also been explored, particularly its effects on various cancer cell lines. The compound demonstrates cytotoxic effects through mechanisms involving reactive oxygen species (ROS) generation and interference with tubulin polymerization.

Research Findings:

  • Cell Lines Tested : MCF-7, A549, PC-3
  • IC50 Values : Ranged from 0.69 mM to 22 mM across different cell lines.
  • Mechanism : Induction of ROS leading to apoptosis in cancer cells .

Synthesis and Derivative Exploration

EHQC serves as a versatile building block for synthesizing more complex derivatives with enhanced biological activities. Researchers are investigating modifications to the hydroxyl and carboxylic acid groups to improve efficacy against specific targets.

Table: Comparison of Hydroxyquinoline Derivatives

Compound Name Structure Features Biological Activity Profile
Ethyl 6-Hydroxyquinoline-3-carboxylateHydroxy at position 6Different antimicrobial profile
Ethyl 8-Hydroxyquinoline-3-carboxylateHydroxy at position 8Variability in potency
Ethyl 7-Chloroquinoline-3-carboxylateChlorine at position 7Enhanced lipophilicity
Ethyl 4-Hydroxyquinoline-3-carboxylateHydroxy at position 4Distinct pharmacological properties

This table illustrates how variations in structure can lead to different biological activities, emphasizing the importance of structural modifications in drug design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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